molecular formula C14H28O B1197950 2-Tetradecanone CAS No. 2345-27-9

2-Tetradecanone

Cat. No. B1197950
CAS RN: 2345-27-9
M. Wt: 212.37 g/mol
InChI Key: POQLVOYRGNFGRM-UHFFFAOYSA-N
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Description

2-Tetradecanone, also known as methyl tridecyl ketone, is a ketone with the molecular formula C₁₄H₂₈O. Ketones are a significant class of organic compounds widely studied for their synthetic utility and occurrence in biological systems. While detailed studies specifically addressing 2-Tetradecanone are limited, insights can be gleaned from related compounds and general ketone chemistry.

Synthesis Analysis

The synthesis of ketones, including 2-Tetradecanone, can be achieved through various methods. One common approach is the oxidation of secondary alcohols. For instance, tetradecanoic acids have been synthesized using carbon-13 labeling, indicating the versatility of ketone synthesis methods and the potential for isotopic labeling in studying metabolic pathways (Sparrow, Patel, & Morrisett, 1983).

Molecular Structure Analysis

Molecular structure analysis of ketones, including 2-Tetradecanone, reveals their carbonyl group's pivotal role in determining their chemical behavior. For example, research on tetra[2,3-thienylene] and its homodimer demonstrates the impact of molecular structure on the functional capabilities of organic molecules, suggesting that the structure of 2-Tetradecanone could similarly influence its properties and reactivity (Marsella, Reid, Estassi, & Wang, 2002).

Chemical Reactions and Properties

Ketones undergo various chemical reactions, including nucleophilic additions and condensation reactions. The synthesis and reaction of gem-dideuterated tetradecanoic acids in studying enzymatic transformations provide insights into the reactivity of ketones and their utility in probing biochemical pathways (Rodríguez, Camps, & Fabriàs, 2001).

Physical Properties Analysis

The physical properties of ketones like 2-Tetradecanone include their boiling points, solubility, and phase behavior. Studies on compounds such as 1,2-dihydroxy-tetramethyldisilane offer insights into the solubility and condensation tendencies of ketones, which are crucial for their application in various industrial and pharmaceutical contexts (Prasse, Reinke, Wendler, & Kelling, 1999).

Chemical Properties Analysis

The chemical properties of 2-Tetradecanone, such as reactivity towards nucleophiles and participation in condensation reactions, can be inferred from studies on similar compounds. For example, the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene highlight the potential for π-conjugated systems obtained by photoinduced electrocyclization–dehydrogenation reactions, indicating the rich chemistry accessible through ketones (Yamamoto et al., 2013).

Scientific Research Applications

  • Pest Control : 2-Tetradecanone has been identified as the female-produced sex pheromone of the scarab beetle, Hoplia equina, a pest of cranberry beds. This compound attracted male beetles in the field, indicating its potential use in pest control strategies (Zhang et al., 2003).

  • Medical Research : In the context of medical research, a compound related to 2-Tetradecanone, Tetradecanol, has been studied for its immunosuppressive effects. It was found to reduce the growth of T cells and inhibit IL-2 secretion, which could have implications for treating T cell-mediated disorders (Park et al., 2017).

  • Material Science : The compound has also been investigated in material science, particularly in the synthesis and application of polycyclic aromatic hydrocarbons (PAHs) for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These studies focus on enhancing the environmental stability and performance of these materials (Zhang et al., 2015).

  • Chemical Research : In chemical research, 2-Tetradecanone was studied in the context of photoproduct ratios from Norrish II reactions, which are relevant to understanding chemical reaction mechanisms and designing better industrial chemical processes (Weiss et al., 1993).

  • Microbial Oxidation : Research has also explored microbial oxidations of 2-Tetradecanone, providing insights into biological transformation processes, potentially useful in biotechnology applications (Takazawa et al., 1984).

properties

IUPAC Name

tetradecan-2-one
Source PubChem
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InChI

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3-13H2,1-2H3
Source PubChem
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InChI Key

POQLVOYRGNFGRM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H28O
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DSSTOX Substance ID

DTXSID10177999
Record name Tetradecan-2-one
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Molecular Weight

212.37 g/mol
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Physical Description

Melting point = 35.5 deg C; [ChemSampCo MSDS], Solid
Record name 2-Tetradecanone
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Record name 2-Tetradecanone
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Boiling Point

279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 2-Tetradecanone
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Product Name

2-Tetradecanone

CAS RN

2345-27-9
Record name 2-Tetradecanone
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Record name Tetradecan-2-one
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Record name Tetradecan-2-one
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Record name Dodecyl methyl ketone
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Record name 2-Tetradecanone
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Melting Point

33 - 34 °C
Record name 2-Tetradecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
527
Citations
DC Weber, PS Robbins, AL Averill - Environmental entomology, 2005 - academic.oup.com
… Using bucket traps baited with 2-tetradecanone, the sex pheromone of Hoplia equina … or red) vanes, baited with 600 μg of 2-tetradecanone, was the optimal design for high male capture …
Number of citations: 19 academic.oup.com
A Zhang, PS Robbins, AL Averill, DC Weber… - Journal of chemical …, 2003 - Springer
… did not result in increased male catches relative to 2-tetradecanone alone (Figure 4). … to 2-tetradecanone, did not result in increased male capture rates relative to 2-tetradecanone alone…
Number of citations: 26 link.springer.com
S Sunner, C Svensson, AS Zelepuga - The Journal of Chemical …, 1979 - Elsevier
… CALORIMETRY Molar heat capacities and enthalpies of fusion for 2-tetradecanone and 2-… Molar heat capacities were determined for both solid and liquid 2-tetradecanone and 2-…
Number of citations: 29 www.sciencedirect.com
TH Jones, WA Shear, G Giribet - The Journal of Arachnology, 2009 - BioOne
… The major peaks in our analysis indicate the presence of naphthoquinone, 2-tridecanone, 2-tetradecanone, 2-pentadecanone, 6-methyl1,4-naphthoquinone, 6-methyl-1,4-…
Number of citations: 21 bioone.org
Q Guo, J Yu, Y Zhao, T Liu, M Su, Z Jia, Y Zhao… - Science of the Total …, 2019 - Elsevier
… 2-Nonenal, 2,4-octadienal, fluorene and 2-tetradecanone were identified as fishy odorants in Ochromonas sp., and 1-octen-3-ol, 6-methyl-5-hepten-2-one, 1-octen-3-one, 2-nonenal …
Number of citations: 34 www.sciencedirect.com
ED Morganl, BD Jackson, J Billen - Sociobiology, 2005 - bio.kuleuven.be
… The principal component of the secretion was 2-tridecanone, followed by undecane, 2—pentadecanone and tridecane, with traces of decane, 2—dodecanone, 2—tetradecanone, ethyl …
Number of citations: 2 bio.kuleuven.be
Q Guo, X Chen, K Yang, J Yu, F Liang, C Wang… - Chemosphere, 2023 - Elsevier
… , 2,4-heptadienal, 1-octen-3-one, 1-octen-3-ol, octanal, 2-octenal, 2,4-octadienal, nonanal, 2-nonenal, 2,6-nonadienal, decanal, 2-decenal, 2,4-decadienal, undecanal, 2-tetradecanone…
Number of citations: 3 www.sciencedirect.com
HA Soini, SE Schrock, KE Bruce, D Wiesler… - Journal of Chemical …, 2007 - Springer
… Levels of 2-tridecanone, 2-tetradecanone, and 2-pentadecanone were also greater on long days, but only in males. Among carboxylic acids (C 12 , C 14 , and C 16 ), linear but not …
Number of citations: 119 link.springer.com
MB Dimock, GG Kennedy, WG Williams - Journal of Chemical Ecology, 1982 - Springer
… The model in Figure 1 predicts that 2-tetradecanone should be about as toxic as 2… its resources were it to base its defense upon 2-tetradecanone, while 2-tridecanone would be equally …
Number of citations: 82 link.springer.com
H Xu, L Zhang, H Kang, J Zhang… - Journal of Clinical …, 2016 - Wiley Online Library
… of decanoyl choline, dodecanol, and 2-tetradecanone were increased in AP, while the … , L-thyronine, glycocholic acid, and 2-tetradecanone showed a gradual decreasing trend with …
Number of citations: 15 onlinelibrary.wiley.com

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